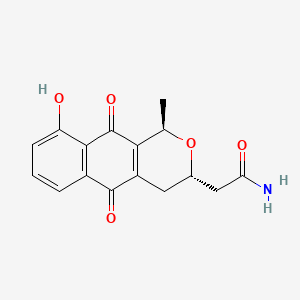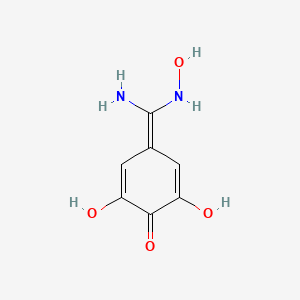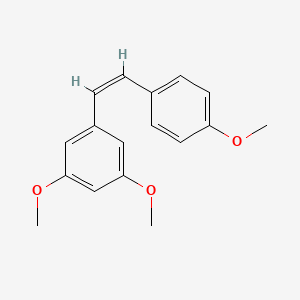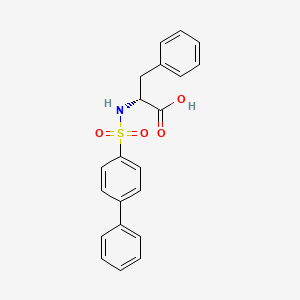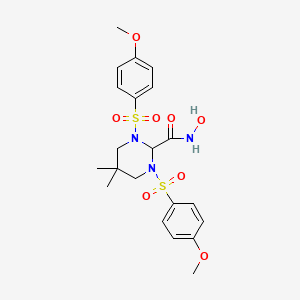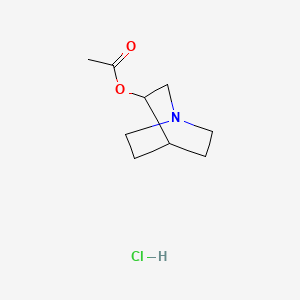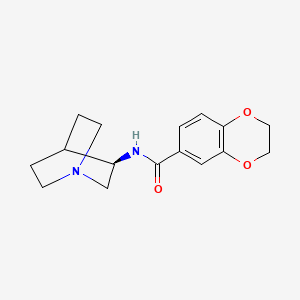
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine
概要
説明
PD-153035は、上皮成長因子受容体チロシンキナーゼの強力で選択的な阻害剤です。これは、ブロモ化アニリノキナゾリンから誘導された低分子であり、上皮成長因子受容体を阻害する際の高い特異性と有効性で知られています。 この化合物は、特に癌治療における潜在的な治療用途について広く研究されてきました .
科学的研究の応用
PD-153035 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of epidermal growth factor receptor tyrosine kinase.
Biology: Employed in cell biology studies to investigate the role of epidermal growth factor receptor in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that overexpress the epidermal growth factor receptor.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the epidermal growth factor receptor
作用機序
PD-153035は、上皮成長因子受容体チロシンキナーゼのアデノシン三リン酸結合部位に結合することによって、その効果を発揮します。この結合により、受容体の自己リン酸化が阻害され、細胞増殖と生存に関与する下流のシグナル伝達経路がブロックされます。 この化合物は、上皮成長因子受容体に非常に特異的であり、他のチロシンキナーゼには最小限の影響しか与えません .
類似の化合物との比較
PD-153035は、上皮成長因子受容体チロシンキナーゼ阻害剤として、その高い特異性と効力において独特です。同様の化合物には以下が含まれます。
ゲフィチニブ: 異なる化学構造を持つ別の上皮成長因子受容体阻害剤。
エルロチニブ: 非小細胞肺癌の治療に使用されるチロシンキナーゼ阻害剤。
PD-153035は、上皮成長因子受容体に対する高い親和性と、非常に低い濃度で受容体の自己リン酸化を阻害する能力により際立っています .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
PD153035 acts by inhibiting the tyrosine kinase activity of EGFR, a receptor that mediates both chemotaxis and proliferation in monocytes and macrophages . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain of the EGFR . This results in the inhibition of EGFR autophosphorylation, thereby suppressing the activation of downstream signaling pathways involved in cell proliferation and survival .
Cellular Effects
PD153035 has been shown to have significant effects on various types of cells. In human squamous cell carcinoma cells, PD153035 significantly inhibited cell growth, delayed cell cycle progression, and induced apoptosis . In high-fat diet-fed mice, PD153035 improved glucose tolerance and insulin action, suggesting a role in metabolic regulation .
Molecular Mechanism
The molecular mechanism of action of PD153035 involves its binding to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the receptor’s autophosphorylation and subsequent activation . This inhibition of EGFR activation disrupts downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PD153035 have been observed to change over time. For instance, in a study involving high-fat diet-fed mice, a marked improvement in glucose tolerance and a reduction in insulin resistance were observed after 14 days of PD153035 administration .
Dosage Effects in Animal Models
The effects of PD153035 have been shown to vary with different dosages in animal models. In a study involving nude mice with human epidermoid carcinoma xenografts, PD153035 inhibited tumor growth in a dose-dependent manner .
Metabolic Pathways
For example, in high-fat diet-fed mice, PD153035 was found to improve glucose tolerance and insulin action, suggesting an impact on glucose metabolism .
Transport and Distribution
Given its role as an EGFR inhibitor, it is likely that PD153035 is transported to areas of the cell where EGFR is located, such as the cell membrane .
Subcellular Localization
The subcellular localization of PD153035 is likely to be influenced by its target, the EGFR. As EGFR is a transmembrane protein, PD153035 is expected to localize to the cell membrane where it can interact with its target
準備方法
合成経路と反応条件
PD-153035は、3-ブロモアニリンと6,7-ジメトキシキナゾリンの反応を含む、複数段階のプロセスによって合成されます。主なステップには以下が含まれます。
臭素化: アニリン環への臭素原子の導入。
工業生産方法
PD-153035の工業生産には、同様の合成経路が使用されますが、より大規模です。反応条件は、最終生成物の高収率と純度を確保するために最適化されます。このプロセスには通常、以下が含まれます。
大規模臭素化: 臭素または他の臭素化剤を使用。
大規模アミノ化: 適切な触媒と溶媒を使用して反応を促進します.
化学反応の分析
反応の種類
PD-153035は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成できます。
還元: 還元反応は、分子の官能基を修飾するために実行できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりキナゾリン誘導体の生成につながる可能性がありますが、還元によりアミン誘導体の生成につながる可能性があります .
科学研究への応用
PD-153035は、次のような幅広い科学研究への応用があります。
化学: 上皮成長因子受容体チロシンキナーゼの阻害を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達と増殖における上皮成長因子受容体の役割を調査するために、細胞生物学研究で使用されます。
医学: 上皮成長因子受容体を過剰発現する癌の治療のための潜在的な治療薬として調査されています。
類似化合物との比較
PD-153035 is unique in its high specificity and potency as an epidermal growth factor receptor tyrosine kinase inhibitor. Similar compounds include:
Gefitinib: Another epidermal growth factor receptor inhibitor with a different chemical structure.
Erlotinib: A tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Lapatinib: Inhibits both epidermal growth factor receptor and human epidermal growth factor receptor 2 (HER2) tyrosine kinases
PD-153035 stands out due to its high affinity for the epidermal growth factor receptor and its ability to inhibit receptor autophosphorylation at very low concentrations .
特性
IUPAC Name |
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPANGZZENHZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165328 | |
| Record name | PD-153035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153436-54-5 | |
| Record name | 4-(3-Bromophenylamino)-6,7-dimethoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153436-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD-153035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-153035 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153436-54-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-153035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC62B68RSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


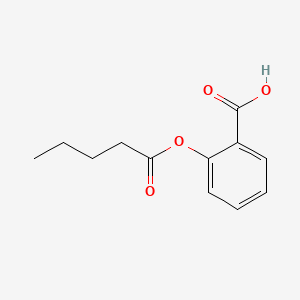

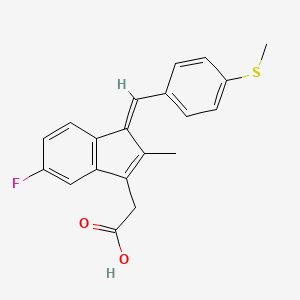
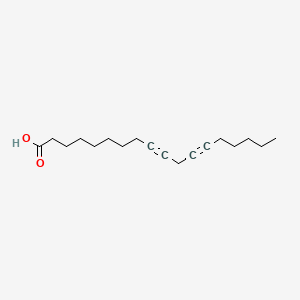
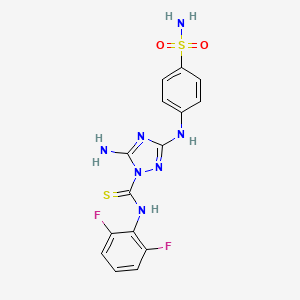
![4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol](/img/structure/B1662398.png)
